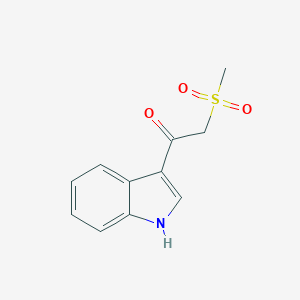

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone involves various strategies, including rearrangement reactions, cyclization processes, and the use of catalysts or specific conditions to achieve the desired chemical structures. For instance, potassium hydroxide-mediated rearrangement has been utilized to create compounds with sulfonyl groups in excellent yields, showcasing the synthetic versatility of sulfonyl-containing compounds (Bin, Lee, & Kim, 2004). Additionally, FeCl2-catalyzed or UV-driven cyclization reactions have been employed to synthesize novel polycyclic sulfonyl indolines, indicating the potential for complex structure formation involving sulfonyl and indole groups (Lu, Luo, Peng, Jiang, Lei, & Yin, 2019).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can include nucleophilic addition, cyclization, and rearrangement processes. These reactions are significant for modifying the chemical structure and properties of the compound, potentially leading to new materials or biologically active molecules. The reactivity of sulfonyl indoles towards different reagents and conditions has been explored to synthesize various derivatives with unique properties (Pelkey, Barden, & Gribble, 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties can be influenced by the molecular structure and the presence of functional groups. Studies on related compounds provide valuable information on how structural changes affect physical properties (Shtamburg, Shtamburg, Anishchenko, Mazepa, Kravchenko, & Shishkina, 2018).

Chemical Properties Analysis

The chemical properties of sulfonyl indoles, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for their application in synthetic chemistry and potential pharmacological uses. The introduction of sulfonyl and indole groups into a compound like this compound can significantly alter its chemical behavior, enabling the synthesis of compounds with desired chemical properties and biological activities (Kumar, Deepika, Porwal, & Mishra, 2022).

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study on the synthesis of novel 1H-indole derivatives demonstrated significant antimicrobial and antifungal activities against a range of pathogens. These compounds, synthesized through reactions involving indole and various reagents, showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, underlining their potential in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents

Research into chalcone derivatives as anti-inflammatory agents revealed the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, showing promising anti-inflammatory activity in vivo. This highlights the compound's role in the development of new anti-inflammatory drugs, contributing to advancements in treating inflammation-related disorders (Current drug discovery technologies, 2022).

Neuroprotective Agents

A study identified (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone as a potent ligand for the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This compound displayed high binding affinity, suggesting its potential as a neuroprotective agent for treating neurological disorders (Journal of medicinal chemistry, 2012).

Antioxidant and Anti-microbial Agents

The synthesis and characterization of novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives were explored for their antioxidant and antimicrobial activities. These compounds exhibited remarkable activity, showcasing the versatile applications of indole derivatives in combating oxidative stress and microbial infections (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Mechanism of Action

Target of Action

The primary targets of 3-Methanesulfonylacetylindole are currently unknown. This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 3-Methanesulfonylacetylindole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methanesulfonylacetylindole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate almost all aspects of plant growth and development . In microorganisms, IAA plays an important role in growth, development, and even plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

The molecular weight of 3-methanesulfonylacetylindole is 23727 , which is within the range considered favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 3-Methanesulfonylacetylindole could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylacetylindole. For instance, the production of IAA, a related indole derivative, is influenced by environmental factors such as temperature and pH . Similarly, the action of 3-Methanesulfonylacetylindole could be influenced by various environmental conditions.

Future Directions

The future directions in the study of “1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone” and similar compounds could involve the development of more efficient and safer synthesis methods . In particular, the use of microflow technologies for the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles shows promise .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules

Cellular Effects

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it is plausible that 3-Methanesulfonylacetylindole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

The metabolic pathways that 3-Methanesulfonylacetylindole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known. Indole derivatives are known to be involved in various metabolic pathways , suggesting potential areas of investigation for 3-Methanesulfonylacetylindole.

properties

IUPAC Name |

1-(1H-indol-3-yl)-2-methylsulfonylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMMRSLOWZEGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

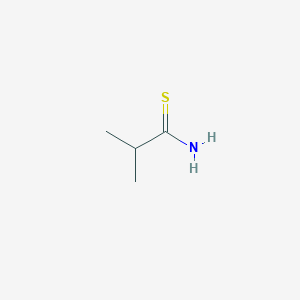

CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618931 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

821009-91-0 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)